molecular formula C21H15FOS B2496928 (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-29-6

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2496928
CAS No.: 337921-29-6
M. Wt: 334.41
InChI Key: GUSIBPPCBKLLPS-VBKFSLOCSA-N
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Description

(2Z)-7-Fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetically designed organic compound offered for research and development purposes. This chemical belongs to a class of indanone and phenyl propionic acid derivative structures that are of significant interest in medicinal chemistry . Compounds featuring the indanone core, particularly those with fluorine substitutions and arylidene modifications, have been investigated in scientific literature for a broad spectrum of biological activities. These potential activities include serving as key intermediates in the synthesis of molecules with metabolic, anti-infective, and anti-inflammatory properties . The specific molecular architecture of this compound, incorporating a 7-fluoro group, a 3-phenyl moiety, and a (3-methylthiophen-2-yl)methylidene side chain, presents a sophisticated framework for drug discovery. It is intended for use as a building block in the design and development of novel therapeutic agents. Researchers can utilize this compound in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a precursor for more complex heterocyclic systems . Our product is supplied with guaranteed high purity and consistency. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FOS/c1-13-10-11-24-18(13)12-16-19(14-6-3-2-4-7-14)15-8-5-9-17(22)20(15)21(16)23/h2-12,19H,1H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIBPPCBKLLPS-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a diene and sulfur.

    Final Coupling: The final step involves coupling the thiophene ring with the indanone core through a Wittig reaction, using a phosphonium ylide to form the desired (2Z)-configuration.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the carbonyl group of the indanone core, using reducing agents such as sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, ethanol, and water.

    Substitution: Grignard reagents, ether, and dry ice.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory or anticancer properties. Its interactions with biological targets can provide insights into new therapeutic agents.

Medicine

In medicinal chemistry, this compound could be explored for drug development, particularly for its potential to interact with specific molecular targets in the body. Its unique structure may offer advantages in terms of selectivity and potency.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The fluorine atom and thiophene ring could play crucial roles in binding to molecular targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the indenone scaffold significantly impacts physicochemical properties. For example:

Compound Name Molecular Formula Key Substituents Implications
(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one C₂₅H₁₈FOS 3-methylthiophen-2-yl, 7-F, 3-Ph Enhanced lipophilicity due to thiophene; fluorine improves metabolic stability.
(2Z)-2-[(4-fluorophenyl)methylidene]-7-(4-methoxyphenoxy)-3-phenyl-2,3-dihydro-1H-inden-1-one C₂₉H₂₁FO₃ 4-fluorophenyl, 4-methoxyphenoxy, 3-Ph Methoxy group increases polarity; 4-F may alter electronic density.
(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one C₂₂H₁₅FN₂O₃ 2-nitrophenylamino, 7-F, 3-Ph (E-isomer) Nitro group introduces electron-withdrawing effects; E-configuration reduces steric hindrance.

The thiophene substituent in the target compound likely increases lipophilicity compared to the methoxyphenoxy group in the analog from , which may enhance membrane permeability but reduce aqueous solubility.

Stereochemical and Geometric Variations

The Z-configuration in the target compound creates a cis-arrangement of the 3-methylthiophen-2-yl and indenone groups, which may favor planar conformations conducive to π-π stacking with aromatic residues in protein binding pockets. This geometric distinction could lead to divergent biological activities or crystallization behaviors, as seen in crystallographic studies of related compounds .

Heterocyclic System Comparisons

  • Thiazolo-pyrimidine Derivatives (): Compounds like ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine incorporate sulfur and nitrogen in fused heterocycles.
  • Thiazolidinone Derivatives (): The presence of a thiazolidinone ring with a cyclopentylidene group introduces conformational rigidity and additional hydrogen-bonding sites, which could improve selectivity for specific enzymatic targets.

Spectral and Crystallographic Data

For instance, the compound in showed a mean C–C bond length of 0.002 Å and an R factor of 0.029, indicating high structural precision. Such data are critical for validating Z/E configurations and substituent orientations .

Biological Activity

(2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A fluorine atom at the 7-position.
  • A methylthiophenyl group at the 2-position.
  • A phenyl group at the 3-position of the dihydroindenone core.

This structural composition is believed to contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting a potential role in the development of new antimicrobial agents.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, it has shown efficacy against several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Enzyme Interaction

The compound interacts with various enzymes involved in critical biochemical pathways. Notably, it has been shown to inhibit serine/threonine-protein kinases, which play a significant role in cell signaling related to proliferation and apoptosis. This inhibition may lead to altered cellular responses that contribute to its anticancer effects.

Receptor Binding

This compound binds with high affinity to multiple receptors, influencing various biological pathways. This receptor interaction is crucial for understanding its pharmacological profile and therapeutic applications .

Study on Anticancer Effects

A study published in 2020 explored the anticancer effects of this compound on ovarian cancer cells. Results indicated that it significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .

Antimicrobial Efficacy Assessment

In another investigation, the antimicrobial efficacy of this compound was assessed against Gram-positive and Gram-negative bacteria. The results demonstrated promising activity, particularly against resistant strains, suggesting its utility in addressing antibiotic resistance issues.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessTarget Organisms/Cancer Types
AntimicrobialModerate to HighVarious bacterial strains
AnticancerSignificantOvarian cancer cell lines
Enzyme InhibitionYesSerine/threonine-protein kinases
Receptor BindingHigh affinityMultiple receptors

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2Z)-7-fluoro-2-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one?

  • Answer : The compound can be synthesized via Knoevenagel condensation, where the indenone core reacts with a substituted methylene donor (e.g., 3-methylthiophen-2-yl aldehyde) under basic conditions. Cyclization reactions, as seen in analogous thiazolo[3,2-a]pyrimidine derivatives, may also apply, requiring catalysts like piperidine or acetic acid . Solvent choice (e.g., ethanol or THF) and temperature control (60–80°C) are critical for optimizing yields.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Z/E isomerism, particularly the methylidene proton coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation pathways .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated in structurally similar indenones and thiazolo derivatives .

Q. How can computational methods predict physicochemical properties like logP or topological polar surface area (TPSA)?

  • Answer : Tools like Molinspiration or SwissADME calculate logP (e.g., ~3.9 for analogs) and TPSA (~17.1 Ų) based on fragment contributions. Molecular dynamics simulations assess solubility and stability, guided by data from related fluorinated indenones .

Advanced Research Questions

Q. How can researchers address low yields during the Knoevenagel condensation step?

  • Answer : Yield optimization involves:

  • Catalyst Screening : Replace traditional bases (e.g., piperidine) with ionic liquids or microwave-assisted synthesis to enhance reaction efficiency .
  • Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in thiazolidinone syntheses .
  • Inert Atmosphere : Reduce oxidative side reactions by conducting reactions under nitrogen .

Q. How should contradictory biological activity data across studies be analyzed?

  • Answer : Discrepancies may arise from:

  • Purity Variations : Validate compound purity via HPLC (>95%) and control for residual solvents .
  • Assay Conditions : Standardize cell lines, incubation times, and solvent carriers (e.g., DMSO concentration ≤0.1%) to minimize variability .
  • Metabolic Stability : Assess degradation products using LC-MS to rule out false-negative/positive results .

Q. What strategies enable regioselective functionalization of the indenone core?

  • Answer :

  • Directing Groups : Introduce electron-withdrawing groups (e.g., -NO₂) at specific positions to direct electrophilic substitution .
  • Cross-Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig reactions for selective aryl/heteroaryl additions, as applied in thieno-thiazine derivatives .

Q. What challenges arise in X-ray crystallography for structurally similar compounds, and how are they resolved?

  • Answer :

  • Crystal Growth Issues : Slow evaporation from mixed solvents (e.g., chloroform/hexane) improves crystal quality .
  • Disorder in Flexible Groups : Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • Z/E Isomerism : Confirm configuration via Hirshfeld surface analysis, as done for fluorobenzylidene derivatives .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT for NMR chemical shifts) to resolve structural ambiguities .
  • Controlled Experiments : Replicate synthesis and bioassays under identical conditions to isolate variables, addressing limitations like sample degradation .

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